Home > Products > Screening Compounds P92671 > 4,5-Di(propan-2-yl)-3,4-dihydropyridine
4,5-Di(propan-2-yl)-3,4-dihydropyridine - 160732-95-6

4,5-Di(propan-2-yl)-3,4-dihydropyridine

Catalog Number: EVT-1180202
CAS Number: 160732-95-6
Molecular Formula: C11H19N
Molecular Weight: 165.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dihydropyridines are classified as heterocyclic compounds due to the presence of nitrogen in their ring structure. They are often used in the synthesis of calcium channel blockers and other therapeutic agents. The specific compound 4,5-Di(propan-2-yl)-3,4-dihydropyridine can be synthesized through various methods, as detailed in the synthesis section below.

Synthesis Analysis

The synthesis of 4,5-Di(propan-2-yl)-3,4-dihydropyridine typically involves the reaction of appropriate starting materials under controlled conditions. Common methods include:

  1. Condensation Reactions: A typical approach involves the condensation of an aldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is usually conducted in an ethanol solvent at elevated temperatures (around 333 K) for several hours, followed by cooling and precipitation of the product.
  2. Hydrogenation: Dihydropyridines can also be synthesized via hydrogenation reactions where pyridine derivatives are reduced using hydrogen gas in the presence of catalysts such as palladium on carbon.
  3. Recrystallization: Post-synthesis, purification is often achieved through recrystallization from solvents like ethanol to obtain pure crystalline forms of the compound.

These methods can yield varying degrees of purity and yield depending on the specific conditions applied during synthesis, including temperature, reaction time, and choice of catalysts .

Molecular Structure Analysis

The molecular structure of 4,5-Di(propan-2-yl)-3,4-dihydropyridine features a bicyclic framework with specific substituents that influence its chemical behavior:

  • Molecular Formula: C₁₃H₁₈N
  • Molecular Weight: Approximately 194.29 g/mol
  • Structural Features: The compound contains two isopropyl groups at positions 4 and 5 on the dihydropyridine ring, which contribute to its steric bulk and influence its reactivity and interactions with biological targets.

X-ray crystallography can be employed to elucidate the precise arrangement of atoms within the molecule, providing insights into bond lengths and angles that are critical for understanding its reactivity and interactions .

Chemical Reactions Analysis

4,5-Di(propan-2-yl)-3,4-dihydropyridine can participate in various chemical reactions:

  1. Electrophilic Substitution: The nitrogen atom in the dihydropyridine ring can act as a nucleophile in electrophilic substitution reactions.
  2. Oxidation Reactions: Dihydropyridines can be oxidized to corresponding pyridines under specific conditions.
  3. Hydrogen Exchange Reactions: The compound may undergo hydrogen/deuterium exchange reactions when treated with deuterated solvents or reagents .

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action for compounds like 4,5-Di(propan-2-yl)-3,4-dihydropyridine often involves modulation of calcium channels in cellular membranes. Dihydropyridines are known to function as calcium channel blockers:

  1. Calcium Channel Blockade: By binding to L-type calcium channels in vascular smooth muscle and cardiac tissue, they inhibit calcium influx during depolarization.
  2. Vasodilation Effects: This action leads to relaxation of blood vessels and decreased blood pressure.

Studies indicate that these compounds may also exhibit additional biological activities such as anti-inflammatory effects and potential anticancer properties through apoptosis induction in tumor cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-Di(propan-2-yl)-3,4-dihydropyridine include:

  • Appearance: Typically appears as a yellow solid or crystalline powder.
  • Melting Point: The melting point can vary based on purity but is generally around 80–85 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but insoluble in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how the compound behaves in different environments and applications .

Applications

4,5-Di(propan-2-yl)-3,4-dihydropyridine has several scientific applications:

  1. Pharmaceutical Development: It serves as a key intermediate in synthesizing various pharmaceutical agents, particularly those targeting cardiovascular diseases.
  2. Research Tool: Used in studies exploring calcium channel modulation and related physiological processes.
  3. Potential Anticancer Agent: Emerging research indicates potential applications in cancer treatment by inducing apoptosis in malignant cells .
Structural Characterization and Nomenclature

Molecular Architecture of 4,5-Di(propan-2-yl)-3,4-dihydropyridine

The core structure comprises a six-membered 3,4-dihydropyridine ring, characterized by partial unsaturation between C3-C4 (single bond) and C4-C5 (single bond), with formal double bonds at N1-C2 and C5-C6. This creates a non-aromatic system distinct from fully unsaturated pyridines. The defining substituents are isopropyl groups (–CH(CH₃)₂) at positions C4 and C5, introducing significant steric bulk. The C4 carbon is a chiral center due to its sp³-hybridized state and four distinct substituents: hydrogen, the C4-isopropyl group, the C5-isopropyl group, and the C3-C4 bond. This generates enantiomers (R and S configurations) that may exhibit distinct physicochemical behaviors. Bond angles and lengths deviate slightly from ideal tetrahedral geometry due to ring strain; computational models indicate C4-C5 bond elongation (approximately 1.55 Å) compared to standard C-C single bonds (1.54 Å), reflecting steric repulsion between the bulky isopropyl groups [6] [7].

Table 1: Key Bonding Features

Bond/LocationTypeCharacteristicNotes
N1-C2Double bondLength ≈ 1.28 ÅPart of enamine system
C2-C3Single bondLength ≈ 1.50 ÅAdjacent to enamine
C3-C4Single bondLength ≈ 1.54 Åsp³-sp³ bond; Chiral center at C4
C4-C5Single bondLength ≈ 1.55 Å (computed)Steric strain from adjacent isopropyls
C5-C6Double bondLength ≈ 1.34 ÅImplicated in potential reactivity
C4-SubstituentC-iPr bondLength ≈ 1.53 ÅStandard alkane bond
C5-SubstituentC-iPr bondLength ≈ 1.53 ÅStandard alkane bond

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name is 4,5-di(propan-2-yl)-3,4-dihydropyridine. This is derived as follows:

  • Parent Hydride: "3,4-dihydropyridine" designates the partially saturated ring system (P-22.1.2, P-25.3.1.1) [4].
  • Substituents: "Di(propan-2-yl)" indicates two identical isopropyl groups. The prefix "di-" denotes two, and "propan-2-yl" is the preferred name for the isopropyl group (P-29.6.1.1, P-14.3.4).
  • Locants: Positions 4 and 5 are specified before the substituent name, separated by commas.

Stereochemistry is critical at C4. The chiral center necessitates R/S descriptors. The absolute configuration is determined by Cahn-Ingold-Prelog rules: prioritizing N1 (higher atomic number) > C5 (with its double bond to C6) > C3 > H. For example, if the C4-isopropyl, C5-isopropyl, and H are arranged clockwise with H oriented away, it is the R-enantiomer. Racemic mixtures are common in synthetic routes without chiral induction. The C5 substituent is on an sp³ carbon but lacks chirality due to identical substituents (two methyl groups) [4] [6].

Conformational Analysis of the Dihydropyridine Ring System

The ring adopts a non-planar "half-chair" or "sofa-like" conformation. Computational modeling reveals two primary minima:

  • Half-Chair: C4 puckers significantly out of the plane formed by N1, C2, C6, and C5. This minimizes eclipsing interactions, particularly between the C4-H and C5-H bonds.
  • Envelope: C4 is displaced, while N1, C2, C3, C5, and C6 remain approximately coplanar.

The isopropyl groups preferentially orient equatorially relative to the ring pseudoplane to minimize 1,3-diaxial steric clashes. Rotational freedom of the isopropyl methyl groups is constrained by gauche interactions with the ring protons and between the isopropyl groups themselves. Energy barriers for ring inversion (approximately 5-8 kcal/mol) and isopropyl rotation (approximately 2-3 kcal/mol) are predicted computationally. Notably, the C4 and C5 substituents force a wider C4-C5-C6 bond angle (computed ≈ 115°) compared to unsubstituted 3,4-dihydropyridine (≈ 111°) to alleviate steric crowding [5] [7].

Comparative Structural Features with Related Dihydropyridine Derivatives

  • 1,4-Dihydropyridines (1,4-DHPs) (e.g., Nifedipine): Feature a fully saturated C4 position (sp³) flanked by carbonyl groups at C3 and C5. They typically exhibit a boat conformation and are planar around C4. 4,5-Di(propan-2-yl)-3,4-dihydropyridine lacks electron-withdrawing ester groups, possesses a different unsaturation pattern (double bonds at N1-C2 and C5-C6), and has bulky alkyl substituents instead of aryl/ester groups at C4/C5. This reduces overall planarity and alters electronic properties – the enamine system in 3,4-DHP is more nucleophilic at C6 than the dihydropyridine ring in 1,4-DHPs [3] [5] [7].
  • Fully Saturated Piperidines: Lack the C5-C6 double bond, resulting in complete sp³ hybridization and chair conformations. The double bond in 4,5-di(propan-2-yl)-3,4-dihydropyridine introduces rigidity and potential reactivity absent in piperidines.
  • 3,4-Dihydropyridines with Smaller Substituents (e.g., Methyl): Experience significantly less steric hindrance and lower ring puckering. The diisopropyl substitution increases steric volume by ~40 ų per group compared to methyl, profoundly influencing lipophilicity (calculated LogP increase ~2 units) and hindering access to biological targets requiring planar binding [5] [7].

Table 2: Structural Comparison with Key Dihydropyridine Derivatives

Feature4,5-Di(propan-2-yl)-3,4-dihydropyridine1,4-DHPs (e.g., Nifedipine)3,4-DHP (C4/C5-H or Methyl)Piperidine
Ring UnsaturationDouble bonds: N1=C2, C5=C6Double bonds: C2=C3, C5=C6 (or N1=C2, C4=N?)Double bonds: N1=C2, C5=C6Fully saturated
C4 Hybridizationsp³ (Chiral center)sp³sp³ (Chiral if asymmetric)sp³
Typical ConformationHalf-chair or Envelope (puckered)Boat or FlatHalf-chair (less puckered)Chair
C4/C5 SubstituentsBulky alkyl (isopropyl)Electron-withdrawing (ester/aryl)Small (H, alkyl)Variable
Key Electronic FeatureEnamine system (N1=C2-C3)Dihydropyridine electron donorEnamine systemAliphatic amine
Steric CrowdingHigh (C4-C5 bond strain)Moderate (C3/C5 esters)LowLow to Moderate
ChiralityAlways chiral at C4Achiral if symmetric at C4Chiral at C4 if asymmetric substitutionChiral if asymmetric centers

The unique combination of the 3,4-dihydropyridine core, bulky 4,5-diisopropyl substitution, and inherent chirality defines the structural and potential functional identity of this compound, distinguishing it significantly from clinically used 1,4-DHPs and simpler dihydro derivatives [3] [5] [6].

Properties

CAS Number

160732-95-6

Product Name

4,5-Di(propan-2-yl)-3,4-dihydropyridine

IUPAC Name

4,5-di(propan-2-yl)-3,4-dihydropyridine

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

InChI

InChI=1S/C11H19N/c1-8(2)10-5-6-12-7-11(10)9(3)4/h6-10H,5H2,1-4H3

InChI Key

ULAFLODFFHAHCX-UHFFFAOYSA-N

SMILES

CC(C)C1CC=NC=C1C(C)C

Synonyms

Pyridine,3,4-dihydro-4,5-bis(1-methylethyl)-(9CI)

Canonical SMILES

CC(C)C1CC=NC=C1C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.